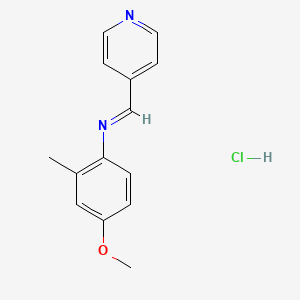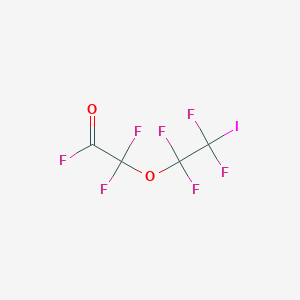
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride is a fluorinated organic compound with the molecular formula C4F7IO2. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and an acetyl fluoride group, making it a highly reactive and versatile chemical in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride typically involves the reaction of 1,1,2,2-tetrafluoro-2-iodoethanol with difluoroacetyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
化学反応の分析
Types of Reactions
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products, often using strong oxidizing agents.
Reduction Reactions: Reduction of the compound can lead to the formation of less oxidized products, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives where the iodine atom is replaced by another functional group.
Oxidation Reactions: Products include higher oxidation state compounds, such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives, such as alcohols or alkanes.
科学的研究の応用
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and thermal stability.
作用機序
The mechanism of action of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride involves its high reactivity due to the presence of multiple electronegative fluorine atoms and the iodine atom. These features make the compound highly electrophilic, allowing it to readily participate in nucleophilic substitution reactions. The acetyl fluoride group also contributes to its reactivity, enabling the compound to act as an acylating agent in various chemical transformations.
類似化合物との比較
Similar Compounds
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of an acetyl fluoride group.
1,1,2,2-Tetrafluoroethane: Lacks the iodine and acetyl fluoride groups, making it less reactive.
Methyl difluoro(1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy)acetate: Contains additional fluorinated ether groups, leading to different reactivity and applications.
Uniqueness
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride is unique due to its combination of multiple fluorine atoms, an iodine atom, and an acetyl fluoride group. This unique structure imparts high reactivity and versatility, making it valuable in various chemical, biological, and industrial applications.
特性
CAS番号 |
80016-48-4 |
|---|---|
分子式 |
C4F7IO2 |
分子量 |
339.93 g/mol |
IUPAC名 |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetyl fluoride |
InChI |
InChI=1S/C4F7IO2/c5-1(13)2(6,7)14-4(10,11)3(8,9)12 |
InChIキー |
YLASZHQZRJGXDS-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(OC(C(F)(F)I)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


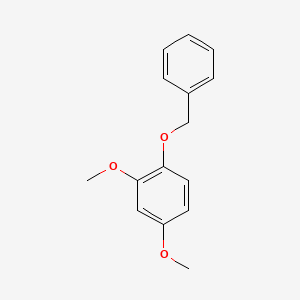
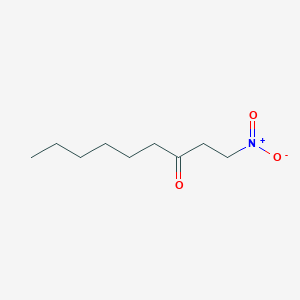
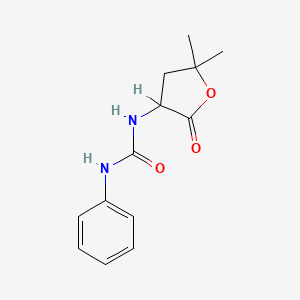
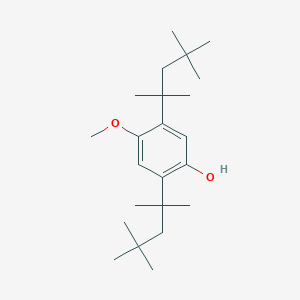
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
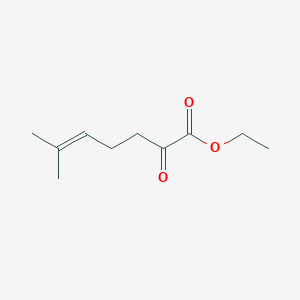
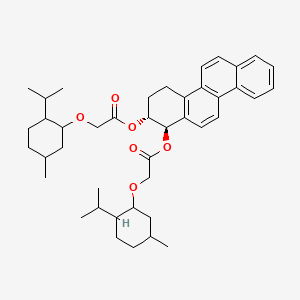
![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)
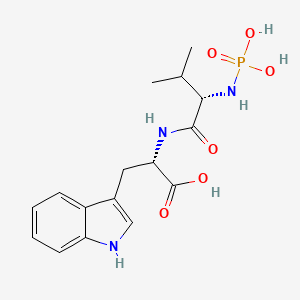
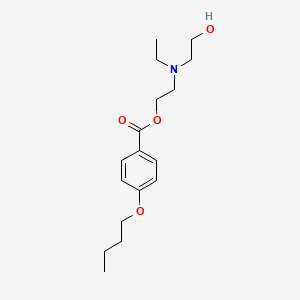
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
